REACTION_SMILES
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[Al+3:2].[CH2:23]([Cl:24])[Cl:25].[CH3:18][C:19]([Cl:20])=[O:21].[Cl-:1].[Cl-:3].[Cl-:4].[F:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1.[OH2:22]>>[F:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][c:15]([C:19]([CH3:18])=[O:21])[cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccccc1-c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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CC(=O)c1ccc(-c2ccccc2F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |